Bethanidine is a synthetic compound classified as a guanidinium antihypertensive agent. It functions primarily by blocking adrenergic transmission, which leads to a decrease in blood pressure. The precise mechanism of action remains somewhat unclear, but it is known to act as an alpha-2 adrenergic agonist, effectively suppressing renin secretion and interfering with the sympathetic nervous system's function. Bethanidine is approved for medical use and has been utilized in the treatment of conditions such as hypertension and heart failure .
Bethanidine is categorized under small molecules and is recognized for its peripheral action on adrenergic receptors. It is included in the DrugBank database with the accession number DB00217, highlighting its significance in pharmacology . The compound has various synonyms, including Betanidina and N,N'-dimethyl-N''-(phenylmethyl)-guanidine .
The synthesis of Bethanidine can be achieved through several methods, primarily involving the reaction of guanidine derivatives with appropriate alkylating agents. One common method includes the alkylation of guanidine with benzyl chloride or other aryl halides under basic conditions. This process typically requires careful control of temperature and reaction time to optimize yield and purity.
Recent advancements in automated synthesis techniques have allowed for high-throughput screening of various guanidine derivatives, enhancing the efficiency of producing compounds like Bethanidine .
Bethanidine has the chemical formula and a molecular weight of approximately 177.25 g/mol. Its structural representation reveals a guanidinium core with two methyl groups attached to one nitrogen atom and a phenylmethyl group linked to another nitrogen atom.
This structure contributes to its biological activity by allowing interaction with adrenergic receptors in the body .
Bethanidine participates in various chemical reactions typical of guanidinium compounds. Key reactions include:
These reactions are crucial for understanding its stability and reactivity profile in pharmaceutical applications .
Bethanidine primarily exerts its antihypertensive effects through peripheral action on adrenergic receptors. The mechanism involves:
The half-life of Bethanidine is approximately 9 hours, allowing for sustained antihypertensive effects over time .
These properties are significant for predicting the behavior of Bethanidine in biological systems and its pharmacokinetic profile .
Bethanidine is primarily used in medical settings as an antihypertensive agent due to its ability to lower blood pressure effectively. Its applications extend beyond hypertension treatment; it has also been explored for potential uses in managing heart failure due to its effects on adrenergic transmission.
Recent studies have indicated that Bethanidine may have roles in drug repurposing efforts for other therapeutic targets, including potential applications in cancer treatment through mechanisms involving modulation of specific protein interactions .
Bethanidine (chemical name: N-benzyl-N',N''-dimethylguanidine) is a synthetic organic compound with the molecular formula C₁₀H₁₅N₃ and a molar mass of 177.251 g·mol⁻¹ (monoisotopic mass: 177.1266 Da) [1] [2] [6]. The core structure consists of a guanidinium group substituted with two methyl groups and a benzyl moiety (phenylmethyl group). The benzyl group attaches to the guanidinium nitrogen, forming a planar arrangement with delocalized electrons across the N-C-N bonds [2] [6].
Table 1: Atomic Composition of Bethanidine
Element | Count | Bond Type |
---|---|---|
Carbon (C) | 10 | Aromatic (6), Aliphatic (4) |
Hydrogen (H) | 15 | C-H (13), N-H (2) |
Nitrogen (N) | 3 | Guanidinium (3) |
As a guanidinium antihypertensive agent, bethanidine belongs to a class of compounds characterized by a protonated guanidine group (pKa ~12.41) under physiological conditions [2] [4] [7]. Key functional groups include:
Bethanidine’s classification as a "guanidinium derivative" distinguishes it from carbamates or biguanides due to its lack of carbonyl groups and the presence of a fully alkylated guanidine core [5] [7].
Bethanidine’s pharmacological properties are influenced by its ionic character and solubility profile:
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃ (free base) | - |
Molar Mass | 177.251 g·mol⁻¹ | - |
Water Solubility | 1.58 mg/mL | 25°C |
LogP | 1.27–1.41 | Experimental |
pKa | 12.41 | Guanidinium protonation |
Melting Point | 196°C | Free base |
Spectroscopic techniques provide definitive identification:
CNC(=NC)NCc1ccccc1
; InChIKey: NIVZHWNOUVJHKV-UHFFFAOYSA-N
[6] [7]. Bethanidine shares mechanistic similarities with other guanidinium antihypertensives but exhibits distinct structural and pharmacological differences:
Table 3: Structural and Functional Comparison with Analogues
Feature | Bethanidine | Guanethidine | Debrisoquine |
---|---|---|---|
Core Structure | N-Benzyl-N',N''-dimethylguanidine | Azacyclononane + guanidine | Tetrahydroisoquinoline |
Molecular Weight | 177.25 g/mol | 198.29 g/mol | 187.25 g/mol |
Duration of Action | Shorter (t₁/₂ = 9 hours) | Prolonged | Intermediate |
Key Distinction | No catechol depletion | Depletes norepinephrine | CYP2D6 metabolism probe |
Lipophilicity (LogP) | 1.41 | 0.89 | 1.10 |
Bethanidine’s compact structure facilitates rapid onset and reversibility of adrenergic neuron blockade, positioning it as a preferred agent for specific hypertensive emergencies [3] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7